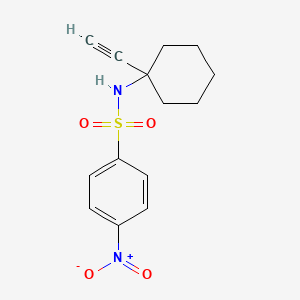

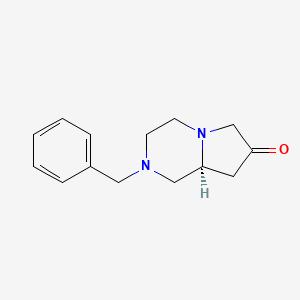

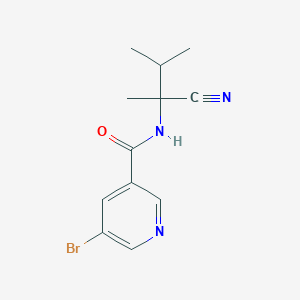

3,3-Difluoro-2-(2-fluorophenyl)propan-1-amine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is likely to be a fluorinated derivative of phenylpropanamine. Fluorinated compounds are often used in medicinal chemistry due to their unique properties, such as increased lipophilicity or metabolic stability .

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of fluorine atoms onto the phenyl and propyl groups. This could potentially be achieved through various methods such as nucleophilic or electrophilic fluorination .Molecular Structure Analysis

The molecule consists of a phenyl group (a six-membered carbon ring) with a fluorine atom attached, connected to a three-carbon chain (propyl group) with two fluorine atoms attached to the middle carbon .Chemical Reactions Analysis

As an amine, this compound could potentially undergo reactions typical of amines, such as acylation or alkylation. The presence of fluorine atoms could also influence its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of fluorine atoms could increase its lipophilicity, which could influence properties like solubility or stability .科学的研究の応用

Asymmetric Organocatalysis

3,3-Difluoro-2-(2-fluorophenyl)propan-1-amine hydrochloride: is used in asymmetric organocatalysis to synthesize optically active difluoro-substituted indoline derivatives . These derivatives are important due to their potential pharmaceutical applications. The compound acts as a catalyst in reactions using Hantzsch ester as the hydrogen source, leading to products with excellent yield and enantioselectivity.

Synthesis of Bioactive Fluorinated Indole Derivatives

The compound is utilized in the synthesis of bioactive fluorinated indole derivatives . These derivatives are significant in medicinal chemistry as the introduction of fluoro atoms into organic molecules can alter their properties, such as lipophilicity and metabolic stability, enhancing drug activity and therapeutic efficacy.

Material Science: Organic Solar Cells

In material science, particularly in the development of organic solar cells (OSCs), 3,3-Difluoro-2-(2-fluorophenyl)propan-1-amine hydrochloride serves as a precursor for designing donor–acceptor copolymers . These copolymers are used as donor materials in non-fullerene OSCs, contributing to the advancement of solar energy technology.

Chemical Synthesis: Transfer Hydrogenation

This compound is involved in the transfer hydrogenation process, which is a key step in chemical synthesis . It provides a method for the synthesis of various compounds under mild reaction conditions, which is crucial for developing new chemical entities with potential industrial applications.

Pharmaceutical Research: Antiviral and Anticancer Agents

The structural motif of 3,3-Difluoro-2-(2-fluorophenyl)propan-1-amine hydrochloride is found in various indole derivatives that possess antiviral and anticancer activities . Research in this area focuses on creating new derivatives that can bind with high affinity to multiple receptors, leading to the development of novel therapeutic agents.

Analytical Chemistry: Reference Standards

Due to its well-defined structure and purity, 3,3-Difluoro-2-(2-fluorophenyl)propan-1-amine hydrochloride is used as a reference standard in analytical chemistry . It helps in the calibration of instruments and validation of analytical methods, ensuring accuracy and reliability in chemical analysis.

将来の方向性

特性

IUPAC Name |

3,3-difluoro-2-(2-fluorophenyl)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N.ClH/c10-8-4-2-1-3-6(8)7(5-13)9(11)12;/h1-4,7,9H,5,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKIYZTRPCXSXJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CN)C(F)F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate](/img/structure/B3007533.png)

![Tert-butyl 2-[1-(but-2-ynoylamino)cyclopropyl]pyrrolidine-1-carboxylate](/img/structure/B3007539.png)

![Methoxy[1-(3-nitrophenyl)ethylidene]amine](/img/structure/B3007543.png)

![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3007545.png)

![1-[2-(2-Bromoethoxy)phenyl]ethan-1-one](/img/structure/B3007549.png)